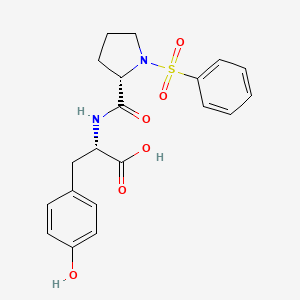
L-Tyrosine, 1-(phenylsulfonyl)-L-prolyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosine, 1-(phenylsulfonyl)-L-prolyl- is a derivative of L-tyrosine, an aromatic, polar, non-essential amino acid. This compound is notable for its unique structural features, which include a phenylsulfonyl group and a prolyl group attached to the L-tyrosine backbone. These modifications can significantly alter the chemical and biological properties of the parent amino acid, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, 1-(phenylsulfonyl)-L-prolyl- typically involves multiple steps, starting with the protection of the amino and carboxyl groups of L-tyrosine. The phenylsulfonyl group is then introduced through a sulfonylation reaction, often using reagents such as phenylsulfonyl chloride in the presence of a base like pyridine. The prolyl group is subsequently attached via peptide coupling reactions, employing coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may leverage biotechnological methods, such as microbial fermentation, to produce L-tyrosine, which is then chemically modified. These methods are environmentally friendly and can be more cost-effective compared to traditional chemical synthesis .
化学反应分析
Types of Reactions
L-Tyrosine, 1-(phenylsulfonyl)-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce sulfides.
科学研究应用
L-Tyrosine, 1-(phenylsulfonyl)-L-prolyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical compounds.
作用机制
The mechanism of action of L-Tyrosine, 1-(phenylsulfonyl)-L-prolyl- involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor for the synthesis of neurotransmitters like dopamine and norepinephrine, which are crucial for brain function . The phenylsulfonyl group may also inhibit certain enzymes, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
L-Phenylalanine: Another aromatic amino acid with similar structural features.
L-DOPA: A derivative of L-tyrosine used in the treatment of Parkinson’s disease.
Tyramine: A naturally occurring monoamine compound derived from tyrosine.
Uniqueness
L-Tyrosine, 1-(phenylsulfonyl)-L-prolyl- is unique due to the presence of both a phenylsulfonyl group and a prolyl group, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and potential therapeutic applications .
属性
CAS 编号 |
352275-26-4 |
|---|---|
分子式 |
C20H22N2O6S |
分子量 |
418.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H22N2O6S/c23-15-10-8-14(9-11-15)13-17(20(25)26)21-19(24)18-7-4-12-22(18)29(27,28)16-5-2-1-3-6-16/h1-3,5-6,8-11,17-18,23H,4,7,12-13H2,(H,21,24)(H,25,26)/t17-,18-/m0/s1 |
InChI 键 |
BYWNRAIGNKINGN-ROUUACIJSA-N |
手性 SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
规范 SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]-](/img/structure/B14237166.png)
![(1R,2R,4R)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14237172.png)
![2-[(2,4-Dinitrophenyl)sulfanyl]ethyl 2-bromo-2-methylpropanoate](/img/structure/B14237173.png)
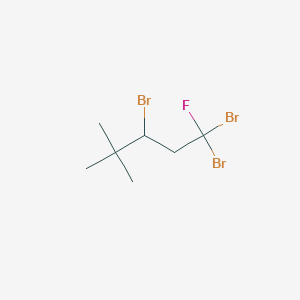
![9,9'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene)](/img/structure/B14237179.png)
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14237180.png)

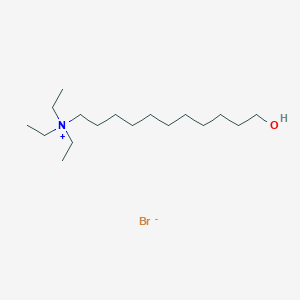

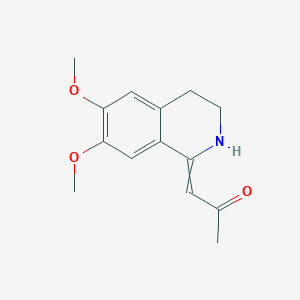
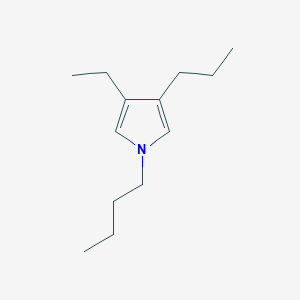
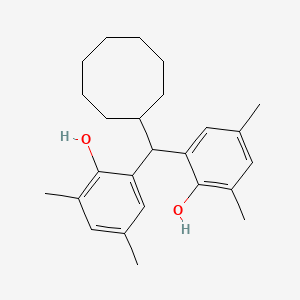
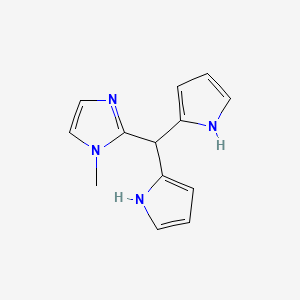
![1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde](/img/structure/B14237238.png)
